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Compound of Interest

Compound Name: Spiro[chroman-2,4'-piperidin]-6-OL

CAS No.: 1174924-16-3

Cat. No.: B3217111

Get Quote

Executive Summary
Spiro[chroman-2,4'-piperidin]-6-ol (CAS: Variable based on salt/protection) represents a

high-value pharmacophore characterized by a spiro-fusion between a chroman ring and a

piperidine ring at the C2 and C4' positions, respectively. Distinguished by the hydroxyl group at

the C6 position of the chroman, this molecule serves as a versatile "privileged structure"

capable of binding diverse biological targets, including G-protein coupled receptors (GPCRs),

histone deacetylases (HDACs), and viral proteases.

Its utility stems from its intrinsic 3D-structural complexity (high

), which offers superior solubility and target selectivity compared to flat aromatic scaffolds. This
guide outlines the core properties, synthesis, and experimental handling of this scaffold.[1][2][3]

Chemical Identity & Physicochemical Profile[2][4][5]
The spiro[chroman-2,4'-piperidine] core restricts the conformational flexibility of the piperidine

ring, locking the nitrogen vector relative to the aromatic domain. The 6-hydroxyl group provides
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a critical handle for hydrogen bonding or further derivatization (e.g., etherification to modulate

lipophilicity).

Structural Specifications
Property Value / Description

IUPAC Name
Spiro[3,4-dihydro-2H-1-benzopyran-2,4'-

piperidin]-6-ol

Molecular Formula C₁₃H₁₇NO₂

Molecular Weight 219.28 g/mol

Core Scaffold Spiro[chroman-2,4'-piperidine]

Key Functional Groups
Phenolic -OH (C6), Secondary Amine

(Piperidine), Ether (Chroman)

Chirality
Achiral (due to symmetry at C2/C4' unless

substituted asymmetrically elsewhere)

Physicochemical Properties (Predicted & Experimental
Consensus)
Note: Values refer to the free base unless otherwise noted.
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Parameter Value Significance

cLogP ~1.5 – 1.9
Optimal for oral bioavailability

(Rule of 5 compliant).

TPSA ~43 Å²
Indicates good membrane

permeability.

pKa (Base) ~9.5 (Piperidine NH)
Exists predominantly as a

cation at physiological pH.

pKa (Acid) ~10.0 (Phenolic OH)
Ionizes only at high pH; H-

bond donor at pH 7.4.

Solubility
Moderate (Water); High

(DMSO, MeOH)

Salt formation (HCl, TFA)

significantly enhances

aqueous solubility.

Synthetic Methodologies
The synthesis of Spiro[chroman-2,4'-piperidin]-6-ol typically proceeds via the Kabbe

Condensation, followed by reduction. This route is preferred for its scalability and access to the

spiro-quaternary carbon.

Primary Synthetic Route (Kabbe Condensation)
This protocol describes the formation of the spiro-chromanone intermediate, followed by

reduction to the chroman.

Reagents:

Starting Material A: 2,5-Dihydroxyacetophenone (provides the 6-OH and chroman oxygen).

Starting Material B:N-Boc-4-piperidone (provides the piperidine ring).

Catalyst: Pyrrolidine (or morpholine) + Propionic acid.

Reductant: Triethylsilane (Et₃SiH) / Trifluoroacetic acid (TFA).
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Step-by-Step Protocol:
Condensation: Dissolve 2,5-dihydroxyacetophenone (1.0 eq) and N-Boc-4-piperidone (1.2

eq) in methanol. Add pyrrolidine (0.5 eq). Reflux for 4–6 hours.

Mechanism:[3][4][5][6][7] Formation of an enamine intermediate followed by hetero-

Michael addition and cyclization.

Product:N-Boc-6-hydroxy-spiro[chroman-4-one-2,4'-piperidine].

Reduction (Deoxygenation): Dissolve the chromanone intermediate in TFA (excess, serves

as solvent and deprotecting agent). Add Et₃SiH (3.0 eq) dropwise at 0°C.

Reaction: Stir at room temperature for 12 hours. This simultaneously removes the Boc

group and reduces the C4 ketone to a methylene group via ionic hydrogenation.

Workup: Quench with saturated NaHCO₃ (to pH ~8). Extract with Ethyl Acetate (EtOAc).[8][9]

[10] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Purification: Silica gel column chromatography (DCM:MeOH:NH₃ gradient).

Visualization of Synthetic Logic
The following diagram illustrates the flow from raw materials to the final scaffold.
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Caption: Synthesis of Spiro[chroman-2,4'-piperidin]-6-ol via Kabbe Condensation and Ionic

Hydrogenation.

Biological Relevance & Pharmacophore Mapping
The Spiro[chroman-2,4'-piperidin]-6-ol scaffold is a "privileged structure" because it mimics

the turn geometries found in peptide ligands and provides a rigid framework for displaying

pharmacophores.

Key Binding Interactions
Piperidine Nitrogen (Basic Center): At physiological pH, the protonated amine forms a critical

salt bridge with Aspartate (Asp) or Glutamate (Glu) residues in GPCR binding pockets (e.g.,

Asp3.32 in Aminergic GPCRs).
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Chroman Oxygen: Acts as a weak Hydrogen Bond Acceptor (HBA).

6-Hydroxyl Group: A versatile Hydrogen Bond Donor/Acceptor (HBD/HBA). In GPR119

agonists, this position is often substituted with a carbamate or ether to reach hydrophobic

sub-pockets.

Spiro-Carbon (C2/C4'): Creates a perpendicular orientation between the phenyl ring and the

piperidine ring, critical for selectivity against flat off-targets (e.g., hERG channel).

Known Target Classes
GPR119 Agonists: Used in metabolic disorders (Type 2 Diabetes).[2] The spiro-core replaces

the classical piperidine-aryl ether linker.

SARS-CoV-2 PLPro Inhibitors: Recent studies identify spiro[chroman-2,4'-piperidine]

derivatives as non-covalent inhibitors of the Papain-like Protease.[10]

Opioid & Sigma Receptors: The 4-phenylpiperidine structural motif embedded in the spiro

system confers affinity for µ-opioid and sigma-1 receptors.

Signaling Pathway Visualization (GPR119 Example)
This diagram depicts the downstream effects when a spiro-chroman derivative activates

GPR119.

Spiro-Chroman Ligand GPR119 Receptor
(GPCR)

 Activation
Gαs Protein

 Coupling
Adenylyl Cyclase

 Stimulation
cAMP (Increase)

 ATP -> cAMP
PKA Activation Insulin Secretion

(GLP-1 Release)
 β-cell Exocytosis

Click to download full resolution via product page

Caption: Mechanism of Action for Spiro-Chroman derivatives acting as GPR119 Agonists in

metabolic regulation.[1]

Experimental Protocols for Validation
Solubility & LogD Determination (Shake-Flask Method)
To validate the "drug-like" properties of the 6-OH scaffold.
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Preparation: Prepare a 10 mM stock solution of Spiro[chroman-2,4'-piperidin]-6-ol in
DMSO.

Partitioning: Add 10 µL stock to a vial containing 495 µL 1-Octanol and 495 µL PBS (pH 7.4).

Equilibration: Shake at 25°C for 24 hours. Centrifuge at 3000 rpm for 10 minutes to separate

phases.

Quantification: Analyze both phases via LC-MS/MS.

Calculation:

.

Target Range: 1.0 – 3.0 for optimal oral absorption.

Metabolic Stability (Liver Microsomes)
Since the 6-OH is a potential site for Phase II conjugation (Glucuronidation).

Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and

NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile

containing internal standard.

Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

Metric: Calculate Intrinsic Clearance (

) based on the depletion half-life (

).

Safety & Handling
Hazard Classification: Irritant (Skin/Eye). Treat as a potential bioactive agent.[3][4]
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the

phenolic hydroxyl or amine.

Solubility: Soluble in DMSO (>50 mM). Dissolve in aqueous buffers only immediately prior to

use; acidification (HCl) aids aqueous solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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